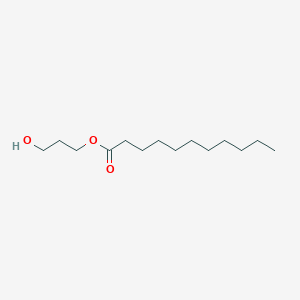

3-Hydroxypropyl undecanoate

Description

3-Hydroxypropyl undecanoate is an ester compound featuring an undecanoic acid (C11 chain) backbone esterified with a 3-hydroxypropyl group.

Properties

CAS No. |

94392-57-1 |

|---|---|

Molecular Formula |

C14H28O3 |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

3-hydroxypropyl undecanoate |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-11-14(16)17-13-10-12-15/h15H,2-13H2,1H3 |

InChI Key |

YZRVULJUPBQUAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=O)OCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxypropyl undecanoate typically involves the esterification reaction between 3-hydroxypropyl alcohol and undecanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of 3-hydroxypropyl undecanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts in these reactors can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypropyl undecanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or other substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkoxides or halides can be used in substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Ethers or substituted esters.

Scientific Research Applications

3-Hydroxypropyl undecanoate has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of lipid metabolism and as a model compound for ester hydrolysis.

Industry: Used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 3-hydroxypropyl undecanoate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the long hydrocarbon chain can interact with lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The following compounds share similarities with 3-hydroxypropyl undecanoate but differ in chain length, substituent positioning, or functional groups:

Key Observations:

- Shorter chains (e.g., nonanoate, C9) may reduce stability in hydrophobic environments .

- Substituent Position : Hydroxyl groups at C2 (vs. C3) alter hydrogen-bonding capacity and reactivity .

- Functional Groups: Methyl esters (e.g., methyl 3-hydroxyundecanoate) exhibit lower polarity than hydroxypropyl esters, affecting solubility and hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.